molecular formula C17H18N4O3S B2842437 1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone CAS No. 831187-11-2

1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone

Cat. No. B2842437
CAS RN: 831187-11-2
M. Wt: 358.42
InChI Key: BAGNOPUENPAVSE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Development of New Heterocyclic Derivatives

    Research has focused on synthesizing various diheteroaryl thienothiophene derivatives, highlighting methods for creating bis-pyrimidine, bis-pyrazole, and bis-triazolo-pyrimidine derivatives among others. These studies provide insights into the chemical characterizations of these compounds, illustrating the versatility of the core structure for generating a wide array of heterocyclic compounds with potential for further biological and chemical application studies (Mabkhot, Al-Majid, & Alamary, 2011).

  • Utility in Heterocyclic Synthesis

    The utility of similar compounds in the synthesis of heterocyclic systems like thiophene, oxazole, and triazole has been discussed. These compounds serve as critical intermediates, highlighting their importance in developing new synthetic routes for biological and medicinal exploration (Salem, Helal, Alzahrani, & Gouda, 2021).

Potential Biological Activities

  • Exploration of Biological Activities

    Some derivatives have been evaluated for their antimicrobial properties, indicating that certain newly synthesized compounds exhibit moderate effects against bacterial and fungal species. This suggests potential applications in developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

  • Inhibition of Biological Targets

    There is research into the synthesis of novel compounds as potential inhibitors of biological targets such as 15-lipoxygenase. This illustrates the application of these compounds in therapeutic contexts, specifically in inflammation and other disease states (Asghari et al., 2016).

Methodological Innovations

  • Innovations in Synthetic Methodologies: The articles discuss various synthetic strategies, including the use of catalysis and one-pot procedures, to efficiently generate complex heterocyclic structures. These methodologies contribute significantly to the field of organic synthesis by providing more efficient, versatile, and scalable routes to a wide range of heterocyclic compounds (Khashi, Davoodnia, & Rao Lingam, 2015).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[(2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-7-16(21-17(18-10)19-11(2)20-21)25-9-13(22)12-5-6-14(23-3)15(8-12)24-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGNOPUENPAVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)SCC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone

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